![molecular formula C19H23NO6S B2864717 methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate CAS No. 1421532-43-5](/img/structure/B2864717.png)
methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as a methoxy group, a hydroxy group, a sulfamoyl group, and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxy, hydroxy, sulfamoyl, and benzoate groups would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the benzoate group can participate in nucleophilic substitution reactions, and the hydroxy group can be involved in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Photophysical Properties :
- Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate was synthesized and its photophysical properties investigated, indicating unique luminescence properties depending on substituted groups (Kim et al., 2021).
Chemical Synthesis and Optimization :
- The process optimization of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was examined, highlighting efficient improvements in total yield and reaction conditions (Xu et al., 2018).
Enzymatic Activity and Substrate Interactions :
- The interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system was studied, demonstrating the system's specificity for para-substituted benzoic acid derivatives and its ability to hydroxylate aromatic rings (Bernhardt et al., 1973).
Photopolymerization Applications :
- A study on nitroxide-mediated photopolymerization using a compound bearing a chromophore group linked to an aminoxyl function, highlighting its decomposition under UV irradiation to generate alkyl and nitroxide radicals (Guillaneuf et al., 2010).
Sulfonated Nanofiltration Membranes :
- Novel sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes, showing increased water flux and dye rejection efficiency (Liu et al., 2012).
Liquefaction Processing of Lignocellulosic Materials :
- An investigation into the production of phenolic rich products and sugar derivatives via liquefaction of lignocellulosic materials, highlighting the separation and characterization of these products (Xu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-19(22,12-14-4-8-16(25-2)9-5-14)13-20-27(23,24)17-10-6-15(7-11-17)18(21)26-3/h4-11,20,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVJZPAZPSSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate |
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